

Potential off-target effects of Enpp-1-IN-17

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Compound of Interest

Compound Name: *Enpp-1-IN-17*

Cat. No.: *B12391659*

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Technical Support Center: Enpp-1-IN-17

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **Enpp-1-IN-17**. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known on-targets of **Enpp-1-IN-17**?

Enpp-1-IN-17 is designed as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and other nucleotides to generate adenosine monophosphate (AMP) and pyrophosphate (PPi).^{[1][2][3]} Its enzymatic activity is implicated in various physiological and pathological processes, including purinergic signaling, insulin resistance, and the regulation of the cGAS-STING pathway.^{[4][5][6]}

Q2: What are the most likely off-targets for an ENPP1 inhibitor like **Enpp-1-IN-17**?

Given the structural and functional similarities among related enzymes, the most probable off-targets for an ENPP1 inhibitor include:

- **Other ENPP Family Members:** The ENPP family consists of seven members (ENPP1-7).^[2] Due to homology in the catalytic domain, there is a potential for cross-reactivity with other ENPPs.

- Phosphodiesterases (PDEs): The broader family of phosphodiesterases, which also hydrolyze phosphodiester bonds in cyclic nucleotides like cAMP and cGMP, are potential off-targets.[7] Achieving selectivity over other PDEs is a known challenge in the development of ENPP1 inhibitors.[8]

Q3: Which signaling pathways might be inadvertently affected by off-target inhibition?

Off-target effects of **Enpp-1-IN-17** could potentially modulate signaling pathways regulated by other ENPPs or PDEs, leading to unintended biological consequences. These may include:

- Purinergic Signaling: Alterations in the activity of other ectonucleotidases could further disrupt the balance of extracellular nucleotides and nucleosides, impacting P1 and P2 receptor signaling.[1]
- Cyclic Nucleotide Signaling: Inhibition of other PDEs could lead to the accumulation of cAMP or cGMP, affecting pathways regulated by these second messengers, such as those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).
- Insulin Signaling: While ENPP1 itself is known to interact with the insulin receptor, it is important to assess if the inhibitor directly affects components of the insulin signaling pathway in an ENPP1-independent manner.[9]
- Bone Mineralization: ENPP1 plays a key role in regulating bone and soft tissue mineralization by producing PPI.[3] Off-target effects on related pathways could potentially impact bone metabolism.

Q4: How can I experimentally assess the selectivity of **Enpp-1-IN-17**?

Several experimental approaches can be employed to determine the selectivity profile of **Enpp-1-IN-17**:

- Biochemical Assays: Test the inhibitory activity of **Enpp-1-IN-17** against a panel of purified ENPP family members and a broad range of PDEs.[10][11]
- Kinome Scanning: Although ENPP1 is not a kinase, broad kinase panels are often used to identify unexpected off-targets of small molecule inhibitors.[12][13][14]

- Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can be adapted to screen for off-target binding.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[15\]](#)
- Proteomic Approaches: Techniques like chemical proteomics can identify the direct binding partners of a compound in an unbiased manner.

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected changes in cell proliferation or viability	Inhibition of kinases or other enzymes involved in cell cycle control or apoptosis.	Perform a broad kinase screen (e.g., KINOMEScan) to identify potential off-target kinase inhibition.
Alterations in intracellular cAMP or cGMP levels	Inhibition of one or more phosphodiesterase (PDE) family members.	Screen Enpp-1-IN-17 against a panel of purified PDE enzymes to determine its selectivity profile.
Unanticipated effects on insulin sensitivity in cellular models	Direct interaction with components of the insulin signaling pathway, independent of ENPP1.	Use techniques like Cellular Thermal Shift Assay (CETSA) to assess binding to key proteins in the insulin signaling cascade.
Inconsistent results between in vitro and in vivo experiments	Poor cell permeability, rapid metabolism, or engagement with unexpected targets in a complex biological system.	Evaluate the pharmacokinetic and pharmacodynamic properties of the compound. Perform in-cell target engagement assays.

Quantitative Data on Inhibitor Selectivity (Hypothetical Data for Enpp-1-IN-17)

The following table presents hypothetical selectivity data for **Enpp-1-IN-17** against a panel of related enzymes. Note: This data is for illustrative purposes and should be experimentally determined for the specific batch of the compound being used.

Target	IC50 (nM)	Selectivity (Fold vs. ENPP1)
ENPP1	10	1
ENPP2 (Autotaxin)	>10,000	>1000
ENPP3	850	85
PDE1A	>10,000	>1000
PDE4B	5,200	520
PDE5A	>10,000	>1000
PDE6C	7,800	780

Experimental Protocols

Protocol 1: Biochemical Assay for Phosphodiesterase Selectivity

This protocol describes a general method to assess the inhibitory activity of **Enpp-1-IN-17** against a panel of phosphodiesterases.

- Enzyme and Substrate Preparation:
 - Obtain purified recombinant human PDE enzymes.
 - Prepare a stock solution of the appropriate fluorescently labeled substrate (e.g., cAMP or cGMP) in assay buffer.
- Inhibitor Preparation:
 - Prepare a 10 mM stock solution of **Enpp-1-IN-17** in DMSO.
 - Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.
- Assay Procedure:

- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
- Add the purified PDE enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
- Monitor the change in fluorescence over time using a plate reader.
- Data Analysis:
 - Calculate the initial reaction velocities for each inhibitor concentration.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

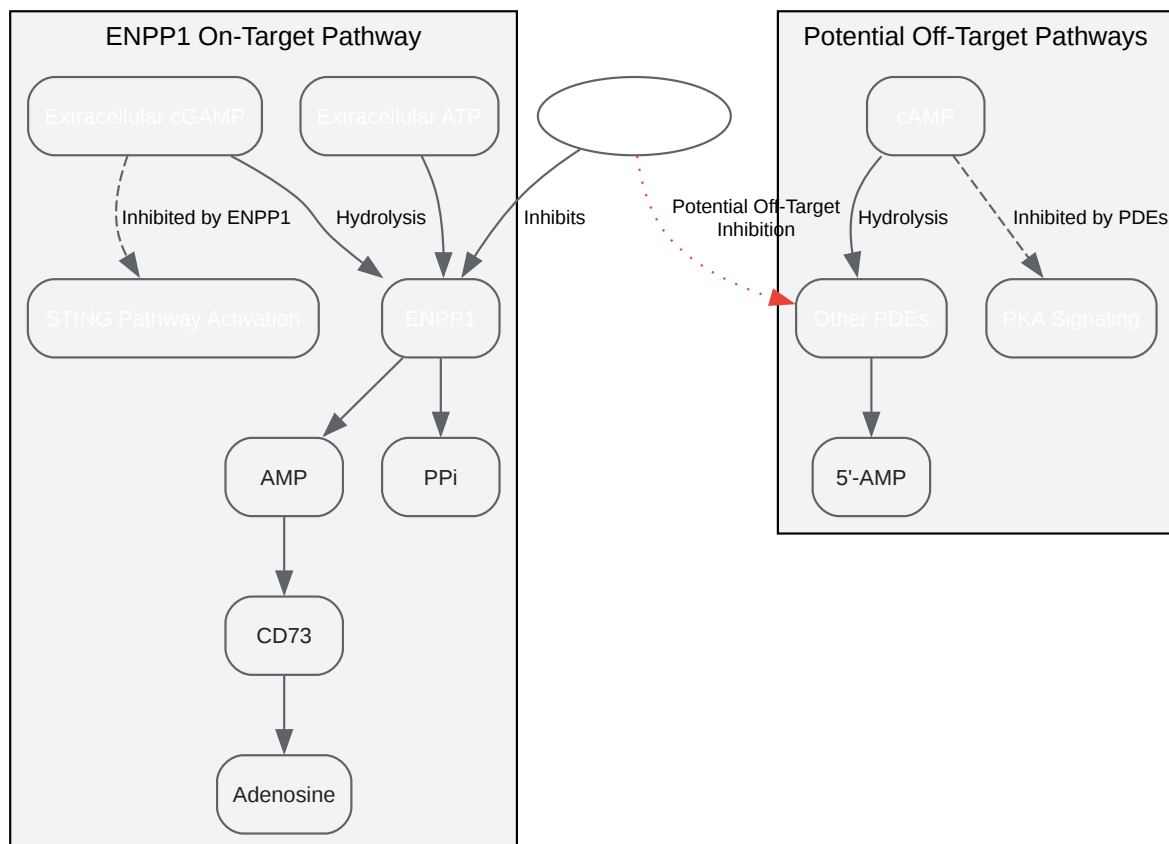
This protocol outlines a method to confirm that **Enpp-1-IN-17** engages ENPP1 in intact cells and to assess potential off-target engagement.

- Cell Culture and Treatment:
 - Culture cells expressing the target protein (ENPP1) to a suitable confluency.
 - Treat the cells with **Enpp-1-IN-17** at various concentrations or with a vehicle control (DMSO) for a defined period.
- Heat Shock:
 - Harvest the cells and resuspend them in a suitable buffer.
 - Aliquot the cell suspension and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes).
- Cell Lysis and Protein Quantification:

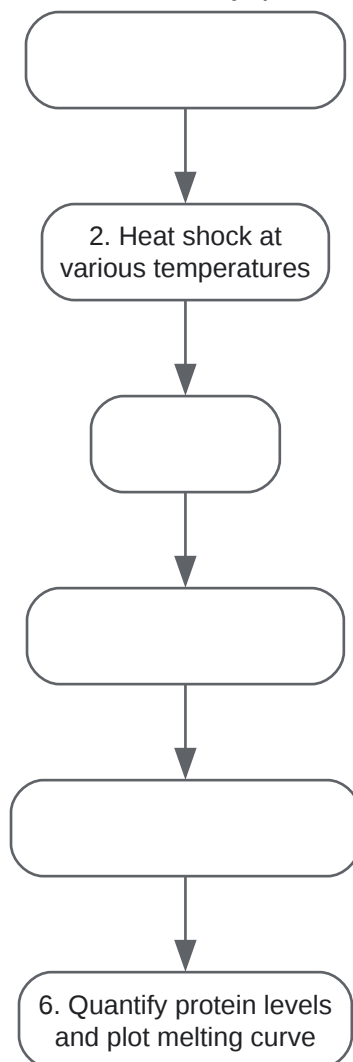
- Lyse the cells by freeze-thaw cycles or sonication.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
- Collect the supernatant and determine the protein concentration.
- Protein Detection:
 - Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein (ENPP1) and potential off-targets.
 - Quantify the band intensities.
- Data Analysis:
 - Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

ENPP1 Signaling and Potential Off-Target Pathways



Cellular Thermal Shift Assay (CETSA) Workflow



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